(S)-alfa-Amino-4-piperidine acetic acid

Description

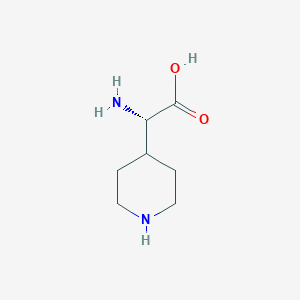

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-piperidin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h5-6,9H,1-4,8H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMWKNUAAAAUED-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654231 | |

| Record name | (2S)-Amino(piperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459166-03-1 | |

| Record name | (2S)-Amino(piperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-alpha-Amino-4-piperidine acetic acid (also known as L-AP4) is a piperidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

(S)-alpha-Amino-4-piperidine acetic acid is characterized by a piperidine ring with an amino group and a carboxylic acid moiety. Its structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of (S)-alpha-Amino-4-piperidine acetic acid can be attributed to several mechanisms:

- Neurotransmitter Modulation : It acts as an agonist at specific glutamate receptors, particularly the metabotropic glutamate receptor subtype 4 (mGluR4), which is implicated in neuroprotective effects and modulation of synaptic transmission .

- Antinociceptive Effects : Research indicates that this compound exhibits antinociceptive properties, potentially through its action on glutamatergic pathways, suggesting its use in pain management .

- Influence on Enzymatic Activity : Studies have shown that (S)-alpha-Amino-4-piperidine acetic acid can modulate various enzymes involved in metabolic processes, which may contribute to its therapeutic efficacy in metabolic disorders .

Biological Activity Spectrum

The following table summarizes the biological activities associated with (S)-alpha-Amino-4-piperidine acetic acid based on recent studies:

Neuroprotective Effects

A study conducted on animal models demonstrated that (S)-alpha-Amino-4-piperidine acetic acid significantly reduced neuronal damage in models of excitotoxicity, indicating its potential for treating neurodegenerative diseases . The compound's ability to activate mGluR4 was linked to decreased levels of excitatory neurotransmitters, providing a protective effect against neuronal death.

Antinociceptive Activity

In a controlled trial involving rodents, administration of (S)-alpha-Amino-4-piperidine acetic acid resulted in a notable decrease in pain responses compared to control groups. This effect was attributed to the compound's modulation of glutamate receptors, which play a critical role in pain perception .

Antimicrobial Properties

Research exploring the antimicrobial activity of (S)-alpha-Amino-4-piperidine acetic acid indicated effectiveness against specific bacterial strains. The compound exhibited inhibitory effects on bacterial growth, suggesting potential applications in antibiotic development .

Chemical Reactions Analysis

Peptide Bond Formation and Stability

(S)-α-amino-4-piperidine acetic acid exhibits utility in peptide synthesis due to its cyclized piperidine moiety, which enhances conformational rigidity and proteolytic resistance. Key findings include:

-

Incorporation into Peptide Chains : Substitution of lysine residues with this compound in antimicrobial peptides improves stability against enzymatic degradation (e.g., proteinase K) while retaining bioactivity .

-

Hydrolysis Resistance : The piperidine ring reduces susceptibility to hydrolysis at physiological pH compared to linear amino acids .

| Property | Observation | Reference |

|---|---|---|

| Proteolytic stability | 60% residual peptide after 24 h (vs. <20% for lysine analogs) | |

| Structural impact | Stabilizes α-helical conformations |

Condensation and Cyclization Reactions

The amino and carboxylic acid groups enable participation in classic amino acid reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine intermediates, analogous to Strecker synthesis mechanisms .

-

Aza-Prins Cyclization : Piperidine derivatives undergo cyclization with aldehydes or epoxides in the presence of Lewis acids (e.g., ZrCl₄, NbCl₅), forming functionalized piperidines .

Example Pathway :

-

Imine formation with aldehyde.

-

6-endo-trig cyclization to generate carbocation intermediates.

-

Nucleophilic trapping (e.g., chloride) yields substituted piperidines .

Catalytic and Autocatalytic Behavior

The piperidine nitrogen participates in acid-base catalysis:

-

Knoevenagel Condensation : Piperidine derivatives catalyze enolate formation and elimination steps, lowering activation barriers (e.g., ΔG‡ = 14.1 kcal/mol for piperidine elimination vs. 23.4 kcal/mol for hydroxide) .

-

Autocatalytic Deprotection : In oscillatory systems, piperidine facilitates acetyl group removal from intermediates, enabling pulsed reaction dynamics .

| Reaction Step | Energy Barrier (kcal/mol) | Catalyst Role |

|---|---|---|

| Enolate attack on iminium | 13.7 | Electrophile activation |

| Piperidine elimination | 14.1 | Base catalyst |

Functionalization of the Piperidine Ring

The 4-piperidine position undergoes selective modifications:

-

Friedel-Crafts Acylation : Reacts with benzoyl chloride under AlCl₃ catalysis to form 4-benzoyl derivatives, a key step in synthesizing α,α-diphenyl-4-piperidine methanol analogs .

-

Grignard Addition : The ketone intermediate (from acylation) reacts with phenylmagnesium halides to form tertiary alcohols .

Synthetic Route :

-

N-Acetylation of 4-piperidinecarboxylic acid.

-

Acylation → benzoylation → Grignard addition → deacetylation .

pH-Dependent Reactivity

The amino group (pKa ≈ 10.5) and carboxylic acid (pKa ≈ 2.3) enable zwitterionic behavior:

-

Isoelectric Point : Predicted ~6.4, influencing solubility and ion-exchange chromatography retention .

-

Intramolecular Aminolysis : Under basic conditions, ester derivatives undergo cyclization to form γ-lactams, a trait observed in related piperidinecarboxylic acid esters .

Biological Activity Modifications

Structural analogs demonstrate enhanced pharmacological properties:

-

Antibacterial Activity : Incorporation into cystobactamid analogs improves gyrase inhibition and resistance profiles .

-

Enzymatic Compatibility : Serves as a transamination substrate in tandem aldol-transamination reactions for γ-hydroxy-α-amino acid synthesis .

Key Challenges and Opportunities

Comparison with Similar Compounds

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Contains a piperazine ring (two nitrogen atoms) instead of piperidine, with an Fmoc (fluorenylmethyloxycarbonyl) protecting group and an acetic acid side chain.

- Key Differences :

- Ring Heteroatoms : Piperazine’s dual nitrogen atoms increase basicity compared to piperidine’s single nitrogen, altering solubility and reactivity.

- Protecting Group : The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect amines, suggesting this compound’s role in peptide chemistry .

- Applications: Primarily used in SPPS for temporary amine protection, unlike (S)-alpha-amino-4-piperidine acetic acid, which lacks such functionalization and may serve as a scaffold for bioactive molecules.

[3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic Acid

- Structure: Features a piperidine ring with a branched acetyl-ethyl-amino substituent at the 3-position and an acetic acid group.

- Physicochemical Properties: The acetyl group may reduce water solubility compared to the primary amino group in the target compound .

4-Amino-2-sulfamoylbenzoic Acid

- Structure: Aromatic benzoic acid derivative with an amino group at the 4-position and a sulfamoyl group at the 2-position.

- Key Differences: Aromatic vs. Aliphatic Backbone: The benzoic acid core confers rigidity and planarity, contrasting with the flexible piperidine ring. Functional Groups: The sulfamoyl group (-SO₂NH₂) enhances acidity (pKa ~1-2) compared to the acetic acid moiety (pKa ~2.5) and the amino group in the target compound (pKa ~10-11) .

- Applications : Sulfamoyl groups are common in sulfonamide drugs (e.g., antibiotics), suggesting divergent therapeutic applications compared to piperidine-based compounds.

Preparation Methods

Synthetic Strategies for Piperidine Core Construction

The piperidine ring is a key structural element in (S)-alfa-Amino-4-piperidine acetic acid. Several methods have been developed for preparing substituted piperidin-4-one intermediates, which are crucial precursors.

- Reduction of Tetrahydropyridinylidene Salts : A novel method involves selective reduction of tetrahydropyridinylidene salts (THPS) to yield substituted piperidin-4-ones. This approach offers regioselectivity and functional group tolerance, enabling the introduction of desired substituents at the 4-position of the piperidine ring.

Reductive Amination Routes to 4-Aminopiperidine Derivatives

Reductive amination is a widely employed method to introduce amino substituents on the piperidine ring, particularly at the 4-position, enabling the synthesis of 4-aminopiperidine scaffolds.

General Procedure : The synthesis typically starts from 4-amino-1-Boc-piperidine, which undergoes reductive amination with aldehydes such as 2-phenylacetaldehyde to form intermediates. The reaction uses reducing agents like sodium triacetoxyborohydride under mild conditions to preserve stereochemistry.

Boc-Deprotection : Following reductive amination, acidic conditions are applied to remove the Boc protecting group, yielding the free amine necessary for subsequent functionalization or direct use.

Functional Group Variation : This method allows for the introduction of various substituents through coupling reactions with electrophiles (e.g., alkyl bromides, benzoyl chloride, benzenesulfonyl chloride), enabling the synthesis of amides, sulfonamides, and other derivatives.

Optimization of Biological Activity and ADME Properties

Medicinal chemistry campaigns have optimized the 4-aminopiperidine scaffold for enhanced biological activity and pharmacokinetic properties:

Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents on the piperidine ring and attached aryl groups has been performed to improve potency and reduce toxicity.

Pharmacokinetic Improvements : Modifications have targeted metabolic stability, solubility, and permeability, with some analogs showing favorable liver distribution and long half-life in vivo.

Representative Data Tables from Synthesis and Biological Evaluation

| Compound ID | R Group Description | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Metabolic Half-life (min) |

|---|---|---|---|---|---|

| 6 | Phenyl substitution | 1.16 ± 0.16 | 24.5 ± 1.62 | 21.1 | 1.7 |

| 7 | Modified aryl group | 1.37 ± 0.98 | 7.32 ± 0.68 | 5.34 | 1.9 |

| 39 | Optimized aryl derivative | 0.48 ± 0.14 | 5.15 ± 0.76 | 10.7 | 2.2 |

| 56 | p-Methyl substitution | 0.075 ± 0.034 | 4.82 ± 0.45 | 64.23 | >30 |

Notes: EC50 = half maximal effective concentration; CC50 = half maximal cytotoxic concentration; SI = CC50/EC50 ratio indicating therapeutic window; metabolic half-life measured in rat liver microsomes.

Summary of Key Preparation Steps

Research Findings and Implications

The preparation of this compound and its analogs is well-established through reductive amination and selective reduction methods, enabling the synthesis of compounds with high stereochemical purity and functional diversity.

Medicinal chemistry optimization has demonstrated that structural modifications on the piperidine ring and its substituents significantly affect biological activity, metabolic stability, and safety profiles.

The synthetic methodologies allow for scalable production and facilitate the exploration of structure-activity relationships critical for drug development targeting viral infections and other therapeutic areas.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-alpha-amino-4-piperidine acetic acid, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted piperidine precursors followed by chiral resolution. Key steps include:

- Cyclization : Using carbodiimide coupling agents (e.g., EDC/HOBt) to form the piperidine ring .

- Chiral resolution : Employing chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic kinetic resolution to isolate the (S)-enantiomer .

- Characterization : Confirm stereochemistry via polarimetry, X-ray crystallography, or -NMR with chiral shift reagents .

Q. How is (S)-alpha-amino-4-piperidine acetic acid characterized to verify structural integrity and purity?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy : -NMR and -NMR for backbone confirmation; IR spectroscopy for carboxylic acid and amine functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .

- Chromatography : Reverse-phase HPLC with UV detection for purity assessment (>98% purity threshold for pharmacological studies) .

Q. What analytical methods are recommended for quantifying (S)-alpha-amino-4-piperidine acetic acid in biological matrices?

- Methodological Answer :

- Sample Preparation : Deproteinization using acetonitrile or solid-phase extraction (SPE) to remove interfering biomolecules .

- Quantification : LC-MS/MS with a deuterated internal standard (e.g., -labeled analog) to minimize matrix effects. Calibration curves should span 1–1000 ng/mL with R > 0.99 .

- Validation : Follow ICH guidelines for accuracy (85–115% recovery), precision (RSD < 15%), and stability (freeze-thaw cycles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for (S)-alpha-amino-4-piperidine acetic acid derivatives?

- Methodological Answer :

- Comparative Studies : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .

- Structural Analysis : Use X-ray crystallography or molecular docking to correlate activity with substituent positioning on the piperidine ring .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in published IC values .

Q. What strategies optimize the synthetic yield of (S)-alpha-amino-4-piperidine acetic acid while minimizing diastereomer formation?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent undesired side reactions during cyclization .

- Catalysis : Enantioselective organocatalysts (e.g., proline derivatives) improve ee by >90% .

- Process Monitoring : In-line FTIR to track intermediate formation and adjust reaction kinetics in real time .

Q. How does the piperidine ring conformation influence the compound’s interaction with neuronal receptors in computational models?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using AMBER or GROMACS. Key metrics include RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) .

- QM/MM Calculations : Identify charge distribution and hydrogen-bonding patterns at the active site .

- Validation : Compare computational results with electrophysiology data (e.g., patch-clamp assays) .

Q. What are the best practices for designing in vivo studies to assess the blood-brain barrier (BBB) permeability of this compound?

- Methodological Answer :

- Animal Models : Use transgenic mice expressing human BBB transporters (e.g., P-gp) .

- Dosing : Intravenous administration followed by brain/plasma ratio analysis via LC-MS/MS .

- Control Experiments : Co-administer BBB inhibitors (e.g., elacridar) to confirm transporter-mediated efflux .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in enantiomeric purity when sourcing (S)-alpha-amino-4-piperidine acetic acid?

- Methodological Answer :

- Supplier Audits : Request Certificates of Analysis (CoA) with detailed chromatograms and ee values. Avoid suppliers like Sigma-Aldrich that lack analytical data .

- In-House QC : Implement chiral HPLC for every batch, even if pre-certified .

- Collaboration : Partner with synthetic chemistry labs to establish in-house synthesis protocols .

Q. What experimental controls are critical when studying this compound’s metabolic stability in hepatic microsomes?

- Methodological Answer :

- Negative Controls : Use heat-inactivated microsomes to distinguish enzymatic vs. non-enzymatic degradation .

- Positive Controls : Include verapamil (CYP3A4 substrate) to validate microsomal activity .

- Data Normalization : Express results as % remaining parent compound relative to time-zero samples .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.